

# Methods for removing unconjugated antibody after ADC synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mal-VC-PAB-EDA-N-Ac-Calicheamicin*

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## Technical Support Center: ADC Purification

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of unconjugated antibody and other impurities following the synthesis of Antibody-Drug Conjugates (ADCs).

## Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ADCs and removing unconjugated antibodies?

A1: The most common chromatographic techniques for purifying ADCs and removing unconjugated antibodies include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).<sup>[1]</sup> Each method separates molecules based on different physicochemical properties.

Q2: How do I choose the best purification method for my ADC?

A2: The choice of purification method depends on the specific characteristics of your ADC, the nature of the impurities, and the desired scale of purification.

- Hydrophobic Interaction Chromatography (HIC) is well-suited for separating ADC species with different drug-to-antibody ratios (DARs) and removing unconjugated antibody, as the

conjugation of hydrophobic drugs increases the antibody's surface hydrophobicity.[2]

- Size Exclusion Chromatography (SEC) is effective for removing high molecular weight aggregates and low molecular weight impurities like unconjugated drug-linker, but it may not resolve unconjugated antibody from the ADC monomer.[1][3]
- Ion-Exchange Chromatography (IEX) separates molecules based on charge differences. It can be effective if the conjugation process alters the net charge of the antibody.[4]

Q3: What is a typical recovery rate and purity I can expect from these purification methods?

A3: Recovery and purity can vary depending on the specific ADC, the optimization of the purification process, and the scale. The following table provides a general comparison of what can be expected.

Purification Method	Typical Purity	Typical Recovery	Key Considerations
Hydrophobic Interaction Chromatography (HIC)	>95%	85-95%	Can resolve different DAR species. Recovery may be affected by strong hydrophobic interactions.
Size Exclusion Chromatography (SEC)	>98% (for aggregates)	>90%	Excellent for aggregate removal. May not separate unconjugated antibody from ADC.
Ion-Exchange Chromatography (IEX)	>95%	88-99%	Dependent on charge differences between ADC and unconjugated antibody.

Q4: Can I combine different purification methods?

A4: Yes, combining different chromatography techniques is a common strategy to achieve high purity. For example, an initial capture step using Protein A chromatography can be followed by a polishing step using HIC or IEX to remove remaining impurities, including unconjugated antibody and aggregates.

## Experimental Workflows and Protocols

### Hydrophobic Interaction Chromatography (HIC) Workflow



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Caption: HIC workflow for ADC purification.

Detailed HIC Protocol:

This protocol is a general guideline for purifying an ADC and removing unconjugated antibody using HIC. Optimization will be required for specific ADCs.

Materials:

- Equilibration/Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
- Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0
- HIC Column: e.g., Butyl or Phenyl Sepharose

Procedure:

- **Column Equilibration:** Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
- **Sample Preparation:** Adjust the salt concentration of the crude ADC mixture to match Buffer A by adding a concentrated salt solution or by buffer exchange.
- **Sample Loading:** Load the prepared sample onto the equilibrated column at a recommended flow rate.
- **Washing:** Wash the column with 5-10 CVs of Buffer A to remove any unbound molecules.
- **Elution:** Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. The unconjugated antibody, being less hydrophobic, is expected to elute earlier in the gradient than the more hydrophobic ADC species.
- **Fraction Collection:** Collect fractions throughout the elution process.
- **Analysis:** Analyze the collected fractions using techniques like HIC-HPLC or SEC-HPLC to determine the purity and DAR of each fraction.
- **Pooling:** Pool the fractions containing the ADC at the desired purity and DAR.

## Size Exclusion Chromatography (SEC) Workflow



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Caption: SEC workflow for ADC purification.

Detailed SEC Protocol:

This protocol provides a general method for removing aggregates and other size variants from an ADC preparation.

#### Materials:

- SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.
- SEC Column: Choose a column with a fractionation range appropriate for monoclonal antibodies (e.g., 10-500 kDa).

#### Procedure:

- Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
- Sample Preparation: Concentrate the crude ADC mixture if necessary and filter it through a 0.22 µm filter to remove particulates.
- Sample Loading: Inject the prepared sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
- Elution: Perform an isocratic elution with the mobile phase at a constant flow rate.
- Fraction Collection: Collect fractions based on the UV absorbance profile. Aggregates will elute first, followed by the ADC monomer, and then lower molecular weight species.
- Analysis: Analyze the fractions using SEC-HPLC and/or SDS-PAGE to identify those containing the purified ADC monomer.
- Pooling: Combine the fractions containing the pure ADC monomer.

## Ion-Exchange Chromatography (IEX) Workflow



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Caption: IEX workflow for ADC purification.

Detailed IEX Protocol:

This protocol outlines a general procedure for ADC purification using IEX. The choice of cation or anion exchange will depend on the isoelectric point (pI) of the ADC and the buffer pH.

Materials:

- Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0 (for cation exchange).
- Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0 (for cation exchange).
- IEX Column: e.g., SP Sepharose (cation exchange) or Q Sepharose (anion exchange).

Procedure:

- Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Buffer A.
- Sample Preparation: Perform buffer exchange on the crude ADC mixture into Buffer A to ensure the correct pH and low ionic strength for binding.[5]
- Sample Loading: Load the prepared sample onto the equilibrated column.
- Washing: Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.
- Elution: Elute the bound ADC with a linear gradient of increasing salt concentration (0-100% Buffer B) over 10-20 CVs. Alternatively, a pH gradient can be used.
- Fraction Collection: Collect fractions across the gradient.
- Analysis: Analyze the collected fractions by IEX-HPLC and SDS-PAGE to assess purity.
- Pooling: Pool the fractions containing the purified ADC.

## Troubleshooting Guides

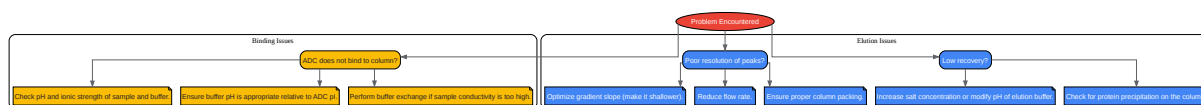
### HIC Troubleshooting

Issue	Possible Cause	Recommended Solution
Poor resolution between ADC and unconjugated antibody	Inappropriate salt concentration or gradient slope.	Optimize the salt concentration in the binding buffer. A shallower elution gradient may improve resolution.
Incorrect resin choice.	Screen different HIC resins with varying hydrophobicity (e.g., Butyl, Phenyl, Octyl).	
Low recovery of ADC	ADC is too hydrophobic and binds irreversibly.	Decrease the salt concentration in the binding buffer. Add a small amount of organic modifier (e.g., isopropanol) to the elution buffer.
Protein precipitation on the column.	Reduce the salt concentration or the protein load. Ensure the sample is filtered before loading.	
Peak tailing	Secondary interactions with the resin.	Adjust the pH of the mobile phase. Add a non-ionic detergent to the mobile phase.

### SEC Troubleshooting

Issue	Possible Cause	Recommended Solution
Poor resolution of aggregates	Flow rate is too high.	Decrease the flow rate to allow for better separation.
Sample volume is too large.	Reduce the sample volume to 2-5% of the column volume.[6]	
Peak tailing	Non-specific interactions between the ADC and the column matrix.	Increase the ionic strength of the mobile phase. Add a small amount of organic solvent (e.g., isopropanol) to the mobile phase.[7]
Poorly packed column.	Check the column performance and repack if necessary.[6]	
Peak fronting	Sample is too concentrated or viscous.	Dilute the sample.[6]
Column is overloaded.	Reduce the amount of protein loaded onto the column.	

## IEX Troubleshooting



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Caption: Troubleshooting flowchart for IEX.

Issue	Possible Cause	Recommended Solution
ADC does not bind to the column	Incorrect buffer pH or ionic strength.	Ensure the pH of the sample and binding buffer is appropriate to charge the ADC for binding (for cation exchange, pH < pI; for anion exchange, pH > pI). The ionic strength of the sample should be low. <a href="#">[5]</a> <a href="#">[8]</a>
Column is not equilibrated properly.	Equilibrate the column with 5-10 CVs of binding buffer.	
Poor resolution between ADC and unconjugated antibody	Gradient is too steep.	Use a shallower salt or pH gradient for elution.
Flow rate is too high.	Reduce the flow rate to improve separation.	
Low recovery of ADC	Elution conditions are too weak.	Increase the final salt concentration in the elution buffer or use a wider pH range for elution.
Protein has precipitated on the column.	Adjust buffer conditions to improve protein solubility. Consider adding non-ionic detergents or other additives.	

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- To cite this document: BenchChem. [Methods for removing unconjugated antibody after ADC synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603452#methods-for-removing-unconjugated-antibody-after-adc-synthesis]

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